Cas no 2018048-73-0 (1,1,1-trifluoro-3-(1-methyl-1H-imidazol-5-yl)propan-2-one)

1,1,1-Trifluoro-3-(1-methyl-1H-imidazol-5-yl)propan-2-one is a fluorinated ketone derivative featuring a trifluoromethyl group and a methyl-substituted imidazole moiety. This compound is of interest in synthetic organic chemistry due to its electron-withdrawing properties and potential as a versatile intermediate for pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the imidazole ring offers opportunities for further functionalization. Its structural features make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound's reactivity and stability under various conditions facilitate its use in multi-step synthetic routes. Proper handling and storage are recommended due to its potential sensitivity.
1,1,1-trifluoro-3-(1-methyl-1H-imidazol-5-yl)propan-2-one structure
2018048-73-0 structure
Product name:1,1,1-trifluoro-3-(1-methyl-1H-imidazol-5-yl)propan-2-one
CAS No:2018048-73-0
MF:C7H7F3N2O
MW:192.138491868973
CID:6422517
PubChem ID:165837835

1,1,1-trifluoro-3-(1-methyl-1H-imidazol-5-yl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1,1,1-trifluoro-3-(1-methyl-1H-imidazol-5-yl)propan-2-one
    • 2-Propanone, 1,1,1-trifluoro-3-(1-methyl-1H-imidazol-5-yl)-
    • 2018048-73-0
    • EN300-1951936
    • Inchi: 1S/C7H7F3N2O/c1-12-4-11-3-5(12)2-6(13)7(8,9)10/h3-4H,2H2,1H3
    • InChI Key: DAXVAMWOZLBHTB-UHFFFAOYSA-N
    • SMILES: C(F)(F)(F)C(=O)CC1N(C)C=NC=1

Computed Properties

  • Exact Mass: 192.05104734g/mol
  • Monoisotopic Mass: 192.05104734g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.9Ų
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • Boiling Point: 267.9±35.0 °C(Predicted)
  • pka: 6.00±0.10(Predicted)

1,1,1-trifluoro-3-(1-methyl-1H-imidazol-5-yl)propan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1951936-1.0g
1,1,1-trifluoro-3-(1-methyl-1H-imidazol-5-yl)propan-2-one
2018048-73-0
1g
$1329.0 2023-05-31
Enamine
EN300-1951936-2.5g
1,1,1-trifluoro-3-(1-methyl-1H-imidazol-5-yl)propan-2-one
2018048-73-0
2.5g
$2605.0 2023-09-17
Enamine
EN300-1951936-0.1g
1,1,1-trifluoro-3-(1-methyl-1H-imidazol-5-yl)propan-2-one
2018048-73-0
0.1g
$1169.0 2023-09-17
Enamine
EN300-1951936-1g
1,1,1-trifluoro-3-(1-methyl-1H-imidazol-5-yl)propan-2-one
2018048-73-0
1g
$1329.0 2023-09-17
Enamine
EN300-1951936-5g
1,1,1-trifluoro-3-(1-methyl-1H-imidazol-5-yl)propan-2-one
2018048-73-0
5g
$3852.0 2023-09-17
Enamine
EN300-1951936-0.5g
1,1,1-trifluoro-3-(1-methyl-1H-imidazol-5-yl)propan-2-one
2018048-73-0
0.5g
$1275.0 2023-09-17
Enamine
EN300-1951936-0.05g
1,1,1-trifluoro-3-(1-methyl-1H-imidazol-5-yl)propan-2-one
2018048-73-0
0.05g
$1115.0 2023-09-17
Enamine
EN300-1951936-5.0g
1,1,1-trifluoro-3-(1-methyl-1H-imidazol-5-yl)propan-2-one
2018048-73-0
5g
$3852.0 2023-05-31
Enamine
EN300-1951936-10g
1,1,1-trifluoro-3-(1-methyl-1H-imidazol-5-yl)propan-2-one
2018048-73-0
10g
$5712.0 2023-09-17
Enamine
EN300-1951936-10.0g
1,1,1-trifluoro-3-(1-methyl-1H-imidazol-5-yl)propan-2-one
2018048-73-0
10g
$5712.0 2023-05-31

Additional information on 1,1,1-trifluoro-3-(1-methyl-1H-imidazol-5-yl)propan-2-one

1,1,1-Trifluoro-3-(1-methyl-1H-imidazol-5-yl)propan-2-one: A Comprehensive Overview

The compound 1,1,1-trifluoro-3-(1-methyl-1H-imidazol-5-yl)propan-2-one, identified by the CAS number 2018048-73-0, is a highly specialized organic molecule with significant applications in various fields. This compound is notable for its unique structure, which combines a trifluoromethyl group with an imidazole ring and a ketone functional group. The combination of these groups imparts distinctive chemical properties, making it a valuable compound in research and industrial applications.

The synthesis of 1,1,1-trifluoro-3-(1-methyl-1H-imidazol-5-yl)propan-2-one involves a multi-step process that typically begins with the preparation of the imidazole ring. This is followed by the introduction of the trifluoromethyl group and the ketone functionality. The synthesis pathway often requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have significantly improved the efficiency of this synthesis process, making it more accessible for large-scale production.

One of the most intriguing aspects of this compound is its ability to act as a versatile building block in organic chemistry. Its structure allows for easy modification at various positions, enabling the creation of derivatives with tailored properties. For instance, the imidazole ring can be functionalized to introduce additional substituents, while the trifluoromethyl group can be replaced with other halogenated or non-halogenated groups. These modifications have led to the development of novel compounds with applications in drug discovery, materials science, and agrochemicals.

In terms of physical properties, 1,1,1-trifluoro-3-(1-methyl-1H-imidazol-5-yl)propan-2-one exhibits a high degree of thermal stability and solubility in organic solvents. Its melting point and boiling point are within ranges that make it suitable for various chemical reactions under standard laboratory conditions. The presence of the trifluoromethyl group also contributes to its lipophilicity, which is an important factor in its bioavailability when used in pharmaceutical applications.

The application of this compound in pharmaceutical research has been particularly promising. Its structure resembles certain bioactive molecules, making it a valuable lead compound for drug discovery. Recent studies have explored its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, researchers have investigated its ability to modulate the activity of kinases and proteases, which are key targets in the treatment of diseases such as cancer and inflammatory disorders.

Beyond pharmaceuticals, cas no 201804873 has found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent research has focused on incorporating this compound into polymer blends to enhance their electrical conductivity and mechanical stability. These findings suggest that it could play a role in the development of advanced materials for energy storage and flexible electronics.

In the field of agrochemistry, this compound has shown potential as a precursor for herbicides and fungicides. Its ability to inhibit specific enzymes involved in plant growth regulation has led to interest in its use as a selective herbicide. Additionally, its role as an intermediate in the synthesis of more complex agrochemicals has been explored extensively.

The environmental impact of cas no 201804873 is another area of active research. Studies have been conducted to assess its biodegradability and toxicity under various conditions. Initial findings indicate that it exhibits moderate biodegradability under aerobic conditions but may persist in certain environmental compartments if not properly managed.

In conclusion, cas no 201804873, or 1,1,1-trifluoro-3-(1-methyl-1H-imidazol-5-y l)propan 2 one, is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new potential uses and improvements in its synthesis methods, this compound is poised to play an even more significant role in advancing scientific innovation.

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